3-Nitropyrazole chemical structure and properties
3-Nitropyrazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitro group at the 3-position.[1] With the chemical formula C₃H₃N₃O₂, this compound serves as a crucial building block and intermediate in the synthesis of a variety of other organic compounds, including pharmaceuticals and energetic materials.[2][3][4] Its chemical properties are significantly influenced by the presence of the nitro group, which increases its reactivity.[3] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and experimental protocols related to 3-nitropyrazole.
Chemical Structure and Identification
3-Nitropyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms and a nitro functional group.
| Identifier | Value |
| IUPAC Name | 3-nitro-1H-pyrazole |
| Synonyms | 3(5)-Nitropyrazole, 5-Nitro-1H-pyrazole |
| CAS Number | 26621-44-3 |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.08 g/mol |
| InChI | InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) |
| SMILES | C1=C(--INVALID-LINK--=O)NN=C1 |
Physicochemical Properties
3-Nitropyrazole is typically a light yellow to pale orange or light brown crystalline solid at room temperature. It is generally insoluble in water but shows solubility in polar organic solvents like methanol, ethanol, acetone, and dimethylformamide.
| Property | Value | Source |
| Melting Point | 173-175 °C | |
| Boiling Point (Predicted) | 334.0 ± 15.0 °C | |
| Density (Predicted) | 1.552 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.32 ± 0.10 | |
| LogP (Octanol/Water Partition Coefficient) | -0.164 (Calculated) | |
| Water Solubility (log10WS in mol/l) | -1.11 (Calculated) |
Spectroscopic Properties
| Spectrum | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H) |
| IR Spectroscopy | The IR spectrum shows characteristic bands for C-H bonds of the pyrazole ring (3126 and 3143 cm⁻¹), a C=N double bond (1543 cm⁻¹), and a prominent band for the N-O-C fragment (1054 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak is observed at m/z 113. |
Synthesis of 3-Nitropyrazole
The most common method for synthesizing 3-nitropyrazole involves a two-step process: the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement of the intermediate.
Experimental Protocols
Synthesis of 3-Nitropyrazole via Rearrangement of N-Nitropyrazole
This protocol is adapted from a general procedure found in the literature.
Materials:
-
1-Nitropyrazole (3.45 g, 30.5 mmol)
-
Benzonitrile (33 mL)
-
Hexane
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL) is prepared in a round-bottom flask equipped with a stirrer.
-
The mixture is heated with stirring at 180 °C for 3 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is diluted with hexane, and stirring is continued for an additional 20 minutes at room temperature to precipitate the product.
-
The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole as a tan solid (3.16 g, 91% yield).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of 3-nitropyrazole in a suitable deuterated solvent, such as DMSO-d₆, to achieve a concentration of 10-50 mM.
-
Transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer.
-
Cap the NMR tube securely.
Data Acquisition (Illustrative for ¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of 3-nitropyrazole with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation and Analysis:
-
Dissolve a small amount of 3-nitropyrazole in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio.
Biological Activity and Applications
3-Nitropyrazole and its derivatives have been investigated for a range of biological activities. It is known to be an intermediate in the synthesis of compounds with antimicrobial, parasiticidal, and herbicidal properties. As a versatile chemical intermediate, it is used in the development of:
-
Pharmaceuticals: It serves as a precursor for various biologically active molecules.
-
Agrochemicals: It is used in the formulation of herbicides.
-
Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, 3-nitropyrazole is a key component in the development of high-energy-density materials.
Safety and Handling
3-Nitropyrazole should be handled with care as it can cause irritation to the skin, eyes, and respiratory system.
| Hazard Information | Details |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Keep the container tightly sealed.
Conclusion
3-Nitropyrazole is a compound of significant interest in both academic research and industrial applications. Its versatile chemical nature makes it an important intermediate for the synthesis of a wide range of valuable products. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
